Loss of Serotonin Transporter (SERT) Inhibitory Activity: A 150-fold Difference
(Z)-Fluvoxamine demonstrates a drastically reduced capacity to inhibit serotonin uptake compared to the active (E)-isomer. A study using rat cortical synaptosomes quantified this difference, establishing (Z)-Fluvoxamine as an ideal negative control [1]. This near-complete loss of primary pharmacological activity is the foundational rationale for its procurement and use in mechanistic studies.
| Evidence Dimension | Serotonin (5-HT) uptake inhibition potency |
|---|---|
| Target Compound Data | ~150-fold less potent |
| Comparator Or Baseline | (E)-Fluvoxamine (Active isomer) |
| Quantified Difference | The (Z)-isomer is approximately 150 times less potent than the (E)-isomer in inhibiting serotonin uptake [1]. |
| Conditions | Inhibition of serotonin uptake in rat cortical synaptosomes. |
Why This Matters
This quantitative 150-fold difference validates the use of (Z)-Fluvoxamine as a stereochemically matched, inactive control for isolating SERT-dependent effects from off-target activities in cellular and biochemical assays.
- [1] Miolo, G., Caffieri, S., Levorato, L., Imbesi, M., Giusti, P., Uz, T., Manev, R. and Manev, H., 2002. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation. European Journal of Pharmacology, 450(3), pp.223-229. (Data also cited by BenchChem product reference). View Source
